5-{[(1-cyclopentylpiperidin-4-yl)methyl]amino}-1-(cyclopropylmethyl)azepan-2-one
Overview
Description
5-{[(1-cyclopentylpiperidin-4-yl)methyl]amino}-1-(cyclopropylmethyl)azepan-2-one is a useful research compound. Its molecular formula is C21H37N3O and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.293662812 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with cyclopropyl and piperidine structural motifs have been synthesized and evaluated for biological activities, particularly as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. Such studies aim at developing therapeutic agents for neurological disorders by targeting glutamate receptors (Dappen et al., 2010).
Antibacterial Agents
Derivatives with cycloalkylamino groups have been prepared and tested for their in vitro and in vivo antibacterial activities. The structural variations in these compounds significantly influence their antibacterial efficacy, highlighting the importance of molecular design in developing new therapeutic agents (Bouzard et al., 1992).
Biochemical Applications
The biochemical roles of S-adenosylmethionine (SAM) in donating various groups (methylene, amino, ribosyl, and aminopropyl) for the synthesis of crucial biological compounds underscore the significance of studying compounds with complex nitrogen-containing structures. These studies shed light on metabolic pathways and potential therapeutic targets (Fontecave et al., 2004).
Drug Discovery and Peptidomimetics
Research into compounds with azepine and piperidine scaffolds is instrumental in creating peptidomimetics or biologically active compounds, offering insights into the design of novel drugs with specific biological targets (Ferrini et al., 2015).
Anticholinesterase Activity
Studies on compounds with benzofuran and methanobenzodioxepine skeletons have shown potent anticholinesterase action, providing avenues for developing treatments for diseases like Alzheimer's by targeting enzyme inhibition (Luo et al., 2005).
Properties
IUPAC Name |
5-[(1-cyclopentylpiperidin-4-yl)methylamino]-1-(cyclopropylmethyl)azepan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O/c25-21-8-7-19(11-14-24(21)16-18-5-6-18)22-15-17-9-12-23(13-10-17)20-3-1-2-4-20/h17-20,22H,1-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNKNROAMSFOIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC3CCC(=O)N(CC3)CC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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